molecular formula C11H15N5OS B2772830 2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 1255783-47-1

2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No. B2772830
CAS RN: 1255783-47-1
M. Wt: 265.34
InChI Key: NCCLQSFOKNAVQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the assembly of its constituent rings. While specific synthetic methods may vary, researchers have successfully prepared it through rational design and chemical reactions. For instance, a concise synthesis of novel 2,6-substituted 5-arylthiazolo-[4,5-d]pyrimidin-7(6H)-ones has been reported . Further studies may explore alternative synthetic routes and optimization strategies.


Molecular Structure Analysis

The molecular structure of 2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is crucial for understanding its properties and interactions. High-resolution mass spectrometry provides insights into its exact mass and fragmentation patterns . Additionally, nuclear magnetic resonance (NMR) spectroscopy reveals proton and carbon environments, aiding in structural elucidation.


Physical And Chemical Properties Analysis

Properties such as solubility, melting point, and stability impact its practical use. Experimental data on these aspects, including infrared (IR) spectra, can provide valuable insights. For example, the melting point of a related compound was reported as 263–264°C . Additionally, UV-visible spectroscopy and thermal analysis contribute to our understanding of its behavior.

Mechanism of Action

Understanding how this compound interacts with biological targets is critical. While specific mechanisms may vary, it’s essential to explore its potential as an anticancer agent or other therapeutic modality. For instance, some derivatives of thiazolo-pyrimidinones have demonstrated topoisomerase I inhibitory activity . Investigating binding modes with relevant biomolecules (e.g., DNA or enzymes) can shed light on its pharmacological effects.

Future Directions

: Luo, L., Wang, Q., Xiang, Y., Peng, X., & Hu, C. (2021). Synthesis and biological evaluation of novel thiazolo [4,5-d]pyrimidin-7(6H)-ones as topoisomerase I inhibitors. Chemistry of Heterocyclic Compounds, 57(1), 1220–1229. Link

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS/c1-2-15-3-5-16(6-4-15)11-14-9-8(18-11)10(17)13-7-12-9/h7H,2-6H2,1H3,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCLQSFOKNAVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

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